molecular formula C4H6N4OS B026380 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 100097-70-9

5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B026380
CAS No.: 100097-70-9
M. Wt: 158.18 g/mol
InChI Key: AAECUPMCKLAWMT-UHFFFAOYSA-N
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Description

5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4OS and its molecular weight is 158.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100097-70-9

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

5-amino-N-methylthiadiazole-4-carboxamide

InChI

InChI=1S/C4H6N4OS/c1-6-4(9)2-3(5)10-8-7-2/h5H2,1H3,(H,6,9)

InChI Key

AAECUPMCKLAWMT-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(SN=N1)N

Canonical SMILES

CNC(=O)C1=C(SN=N1)N

Synonyms

1,2,3-Thiadiazole-4-carboxamide,5-amino-N-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid methylamide (0.23 g, 0.9 mmol) in dioxane (4 ml) was treated with HCl (6 ml, 4M dioxane solution) at ambient temperature and stirred for 3 days. The solvent was evaporated, and the residue was suspended in diethylether, mixed and sucked off. The remaining solid material was dissolved in dichloromethane and extracted with NaOH (10 ml, 1M aqueous solution). The aqueous phase was extracted with dichloromethane, and the combined organic layers were dried and the solvent was evaporated to yield the product as colorless solid (0.7 g, 48%) which was used without any further purification.
Name
5-tert-butoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid methylamide
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
48%

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